molecular formula C17H18N2O3S B6577453 ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 375834-35-8

ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B6577453
CAS No.: 375834-35-8
M. Wt: 330.4 g/mol
InChI Key: DNFVFWJEFVGSDO-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10381361 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a tetrahydropyridine core with multiple functional groups, including a cyano group and a sulfanyl moiety. The synthesis typically involves several steps:

  • Formation of the Dihydropyridine Ring : This can be achieved through a Hantzsch reaction involving an aldehyde, a β-keto ester, and ammonia.
  • Introduction of the Cyano Group : A nucleophilic substitution reaction is used to incorporate the cyano group.
  • Sulfanylation : The sulfanyl group is added through thiolation reactions using thiol reagents.

The detailed synthesis pathways can be referenced in chemical literature .

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the cyano group allows it to act as an electrophile, while the hydroxyl and sulfanyl groups facilitate hydrogen bonding. These interactions can modulate enzyme activities and receptor binding, leading to diverse biological effects .

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds derived from similar structures demonstrated efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Antitumor Activity

Studies have shown promising results regarding the anticancer potential of this compound:

  • Cytotoxicity Tests : In vitro assays revealed that derivatives exhibited cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were reported to be within a range indicating moderate to high activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of the tetrahydropyridine framework. Results indicated that certain derivatives had significant inhibitory effects on bacterial growth compared to standard antibiotics .
  • Antitumor Activity : Another research effort focused on the cytotoxic effects of similar compounds against cancer cell lines. The findings suggested that modifications in the structure could enhance antitumor efficacy .

Summary of Findings

Activity Type Target Organisms/Cells IC50 Values (µM) References
AntimicrobialE. coliNot specified
AntimicrobialPseudomonas aeruginosaNot specified
AntifungalCandida albicansNot specified
AntitumorMCF-7 (Breast Cancer)Varies (Moderate)
AntitumorHCT-116 (Colon Cancer)Varies (Moderate)

Properties

IUPAC Name

ethyl 2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-22-16(21)10-23-17-14(9-18)13(8-15(20)19-17)12-7-5-4-6-11(12)2/h4-7,13H,3,8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFVFWJEFVGSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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